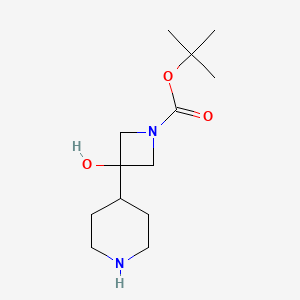

Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate

Description

Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the molecular formula C13H24N2O3, is known for its unique structural features, which include a piperidine ring and an azetidine ring, both of which contribute to its reactivity and utility in synthetic chemistry .

Properties

IUPAC Name |

tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-13(17,9-15)10-4-6-14-7-5-10/h10,14,17H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEXZKAYVNDQQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2CCNCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260932-32-7 | |

| Record name | tert-butyl 3-hydroxy-3-(piperidin-4-yl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate typically involves the reaction of piperidine derivatives with azetidine intermediates. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the tert-butyl ester group . The reaction conditions often require a controlled temperature environment and the presence of a suitable solvent to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to optimize the yield. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The piperidine and azetidine rings can undergo substitution reactions, where functional groups are replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate is a versatile small molecule scaffold employed across various research and industrial applications. This compound is characterized by a piperidine ring and an azetidine ring, which contribute to its reactivity and utility in synthetic chemistry.

Applications

This compound has a wide range of applications in scientific research:

- Chemistry It serves as a building block for the synthesis of complex molecules and as a scaffold in drug discovery.

- Biology The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

- Industry The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

- Reduction The compound can be reduced to form different derivatives, depending on the reducing agents used.

- Substitution The piperidine and azetidine rings can undergo substitution reactions, where functional groups are replaced with other substituents.

Use as Semi-Flexible Linker

This compound is similar in structure to tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate and can be used as a semi-flexible linker in the development of protein degraders.

- M4 compound as a protective agent: Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4 ) can act as both β-secretase and an acetylcholinesterase inhibitor, preventing amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ1-42 . Studies showed that M4 possesses a moderate protective effect in astrocytes against Aβ1-42 due to a reduction in the TNF-α and free radicals observed in cell cultures . However, in in vivo studies, no significant effect of M4 was observed in comparison with a galantamine model employed in rats, which was attributed to the bioavailability of M4 in the brain of the rats .

- MTT Assay: Cell viability in the presence of Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4 ) was determined by (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) MTT assay with and without Aβ 1-42 . The M4 compound was added in an array of different concentrations (100, 50, 25, 12.5, and 6.25 μM) and incubated .

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound is similar in structure and is used as a semi-flexible linker in the development of protein degraders.

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate: Another related compound used in synthetic chemistry and biochemical research.

Uniqueness

Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate is unique due to its dual ring structure, which provides distinct reactivity and versatility in various chemical reactions. This makes it a valuable scaffold in the synthesis of complex molecules and in the development of new therapeutic agents .

Biological Activity

Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate (CAS No. 1251006-64-0) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological mechanisms, and its implications in therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C13H24N2O3 |

| Molecular Weight | 256.34 g/mol |

| CAS Number | 1251006-64-0 |

| IUPAC Name | This compound |

The compound features a tert-butyl group, a hydroxyl group, and a piperidine moiety attached to an azetidine ring, which contributes to its unique reactivity and biological interactions .

This compound has been identified as a potential inhibitor of Bruton's tyrosine kinase (BTK), an enzyme involved in signaling pathways that affect B-cell development and function. Inhibition of BTK is significant in the context of various diseases, including certain cancers and autoimmune disorders . The compound's ability to modulate BTK activity suggests its potential as a therapeutic agent.

In Vitro Studies

Research indicates that this compound exhibits several biological activities:

- Inhibition of BTK : The compound has shown promising results in inhibiting BTK activity, which could lead to therapeutic benefits in conditions like chronic lymphocytic leukemia (CLL) and rheumatoid arthritis .

- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neural cells from amyloid-beta toxicity, which is implicated in Alzheimer's disease. This neuroprotective effect is mediated through the reduction of inflammatory cytokines such as TNF-alpha .

Case Studies

A notable study explored the compound's effects on astrocytes treated with amyloid-beta peptide (Aβ1–42). The findings indicated:

- Cell Viability : Treatment with the compound resulted in improved cell viability in astrocytes exposed to Aβ1–42, suggesting protective qualities against neurodegeneration.

- Cytokine Modulation : The compound reduced TNF-alpha levels in treated astrocytes, although not significantly compared to control groups .

Table of Biological Activities

Q & A

Basic Questions

Q. What are the key synthetic routes for Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate, and how are intermediates validated?

- Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example:

Triazole Ring Formation : React cyclopropylamine with thiocyanate derivatives under acidic conditions to generate the triazole core .

Piperidine Coupling : Use tert-butyl carbamate to introduce the piperidine moiety via nucleophilic substitution, optimizing solvent polarity and temperature (e.g., dichloromethane at 0–20°C) .

- Validation : Intermediates are characterized by LC-MS for molecular weight confirmation and ¹H/¹³C NMR to verify regioselectivity. Impurities are monitored via HPLC with UV detection .

Q. How is the compound’s structural elucidation performed, and what software supports crystallographic refinement?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the 3D structure. Data collection requires high-resolution (<1.0 Å) datasets.

- Refinement Tools : SHELXL (for small molecules) refines atomic positions and thermal parameters. For twinned crystals, SHELXPRO interfaces with macromolecular refinement modules .

- Validation : R-factors (<5%) and electron density maps (e.g., Fo-Fc) confirm structural accuracy .

Q. What are the stability and storage recommendations for this compound?

- Methodological Answer :

- Stability : Assess via accelerated degradation studies (40°C/75% RH for 6 months). Hydrolytic sensitivity is tested in buffered solutions (pH 1–13) .

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation. Use amber vials to avoid photodegradation .

Advanced Questions

Q. How can reaction conditions be optimized to mitigate low yields or undesired byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent). For example, triethylamine optimizes coupling reactions by scavenging HCl .

- Computational Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify energy barriers. Tools like ICReDD integrate experimental data to refine reaction paths .

- Byproduct Analysis : Characterize side products via HRMS/MS² and adjust protecting groups (e.g., tert-butyl vs. benzyl) to reduce steric hindrance .

Q. How to resolve contradictions in spectroscopic data across studies (e.g., conflicting NMR shifts)?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine DEPT-135 NMR (for CH₂/CH₃ identification) with 2D-COSY to assign overlapping signals.

- Solvent Effects : Replicate experiments in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding’s impact on chemical shifts .

- Reference Standards : Compare with structurally analogous compounds (e.g., tert-butyl piperidine-carboxylate derivatives) to identify anomalous peaks .

Q. What computational strategies predict the compound’s reactivity in biological or catalytic systems?

- Methodological Answer :

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina to predict metabolic pathways.

- MD Simulations : Run GROMACS trajectories to study conformational stability in aqueous vs. lipid membranes .

- QSAR Models : Corrogate substituent effects (e.g., hydroxy vs. methoxy groups) on bioactivity using RDKit descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.